Product packaging for 3,5-Dichloro-4-mercaptophenol(Cat. No.:CAS No. 1803611-46-2)

3,5-Dichloro-4-mercaptophenol

Cat. No.: B2433839
CAS No.: 1803611-46-2
M. Wt: 195.06
InChI Key: XVFPOGSSXSNGLL-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-mercaptophenol is a chemical compound of interest in various research and development fields. Similar chlorinated mercaptophenols, such as 2,6-dichloro-4-mercaptophenol, are noted for their antimicrobial properties, suggesting potential research applications for this compound in areas like material preservation, water treatment, and agricultural chemistry as a fungicide or biocide . The compound features both phenolic hydroxyl and thiol (mercapto) functional groups, which can participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules for further study . Researchers utilize this and similar structures in the development of pharmaceutical intermediates and other specialty chemicals. Available data on analogous compounds indicate they are typically supplied as a crystalline solid . HANDLING PRECAUTIONS: This compound is intended for research purposes only and is not for diagnostic or therapeutic use. As with chemicals of this nature, proper safety protocols must be followed. It may be hazardous if ingested or inhaled and could cause skin and eye irritation, so the use of appropriate personal protective equipment (PPE) is essential . Please refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2OS B2433839 3,5-Dichloro-4-mercaptophenol CAS No. 1803611-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFPOGSSXSNGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Mercaptophenol

Reactions of the Thiol (-SH) Functional Group

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to redox reactions. In 3,5-Dichloro-4-mercaptophenol, these inherent properties are modulated by the electronic effects of the dichlorinated aromatic ring.

Nucleophilic Reactivity and Substitution Pathways

The sulfur atom of the thiol group in this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. The electron-withdrawing nature of the two chlorine atoms increases the acidity of the thiol proton, facilitating the formation of the more nucleophilic thiophenolate anion in the presence of a base. This anion can then react with various electrophiles.

One of the primary examples of this reactivity is nucleophilic aromatic substitution (SNAr). In this type of reaction, the thiophenolate anion can displace a leaving group, typically a halide, from an activated aromatic ring. The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the electrophilic aromatic substrate.

Redox Chemistry: Formation of Disulfides and Other Sulfur Species

The thiol group is readily oxidized to form a disulfide bridge (-S-S-). This is a common and important reaction in the chemistry of thiols. The oxidation of this compound would lead to the formation of bis(3,5-dichloro-4-hydroxyphenyl) disulfide. This reaction can be initiated by a variety of oxidizing agents, including mild oxidants like iodine or air (in the presence of a catalyst), as well as stronger oxidizing agents.

The interconversion between the thiol and disulfide forms is a key aspect of redox chemistry and is often reversible under appropriate reducing conditions. This redox activity is crucial in various chemical and biological processes.

Alkylation and Acylation Reactions at Sulfur

The nucleophilic character of the thiol group makes it a prime site for alkylation and acylation reactions.

S-Alkylation: In the presence of a base, the thiol group is deprotonated to form the thiophenolate anion, which is a strong nucleophile. This anion can readily react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding thioether. Given the steric hindrance from the adjacent chlorine atoms is minimal at the sulfur atom, these reactions are generally efficient.

S-Acylation: Similarly, the thiophenolate can react with acylating agents such as acyl chlorides or acid anhydrides to form thioesters. These reactions are typically rapid and proceed in high yield. Thioesters are important intermediates in organic synthesis.

Reaction TypeReagent ExampleProduct Type
S-AlkylationMethyl Iodide (CH₃I)3,5-Dichloro-4-(methylthio)phenol
S-AlkylationEthyl Bromide (CH₃CH₂Br)3,5-Dichloro-4-(ethylthio)phenol
S-AcylationAcetyl Chloride (CH₃COCl)S-(3,5-Dichloro-4-hydroxyphenyl) ethanethioate
S-AcylationBenzoyl Chloride (C₆H₅COCl)S-(3,5-Dichloro-4-hydroxyphenyl) benzothioate

Complexation with Metal Centers: Ligand Synthesis and Coordination Chemistry (e.g., Group 4 phenoxy-thiols)

The soft nature of the sulfur atom in the thiol group makes this compound an excellent ligand for soft metal ions. Upon deprotonation, the resulting thiophenolate can coordinate to a variety of metal centers. The presence of the phenolic hydroxyl group allows for the possibility of acting as a bidentate ligand, forming a chelate ring with the metal.

Specifically, with Group 4 metals (Titanium, Zirconium, Hafnium), phenoxy-thiol ligands are known to form stable complexes. The reaction of this compound with Group 4 metal alkoxides, for instance, could lead to the formation of complexes where the ligand coordinates through both the deprotonated thiol and hydroxyl groups. The exact structure and stoichiometry of these complexes would depend on the reaction conditions and the specific metal precursor used. Research on related phenoxy-thiol ligands has shown the formation of dimeric and polymeric structures. osti.gov

Reactions of the Phenolic Hydroxyl (-OH) Group

The hydroxyl group attached to the aromatic ring also exhibits characteristic reactivity, primarily acting as a nucleophile after deprotonation. The electron-withdrawing chlorine atoms increase the acidity of the phenolic proton, making it more readily removed by a base.

O-Alkylation and O-Acylation

Similar to the thiol group, the phenolic hydroxyl group can undergo alkylation and acylation reactions, although its nucleophilicity is generally lower than that of the thiophenolate.

O-Alkylation: In the presence of a base, the phenol (B47542) is converted to a phenoxide ion. This phenoxide can then react with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to form the corresponding ether. Due to the presence of two functional groups that can be alkylated, selective alkylation can be a challenge. However, by carefully choosing the reaction conditions (e.g., base, solvent, temperature), it is often possible to favor either S-alkylation or O-alkylation.

O-Acylation: The phenoxide ion can also react with acylating agents like acyl chlorides or acid anhydrides to form phenyl esters. These reactions are typically efficient and widely used for the protection of phenolic hydroxyl groups or for the synthesis of various ester derivatives. Studies on the O-acylation of substituted phenols have demonstrated that the reaction is rapid and effective under phase-transfer catalysis conditions. lew.rotandfonline.comtandfonline.com

Reaction TypeReagent ExampleProduct Type
O-AlkylationMethyl Iodide (CH₃I)3,5-Dichloro-4-mercaptoanisole
O-AlkylationDiethyl Sulfate ((CH₃CH₂)₂SO₄)3,5-Dichloro-4-ethoxy-1-mercaptobenzene
O-AcylationAcetic Anhydride (B1165640) ((CH₃CO)₂O)4-Mercapto-3,5-dichlorophenyl acetate
O-AcylationBenzoyl Chloride (C₆H₅COCl)4-Mercapto-3,5-dichlorophenyl benzoate

Hydrogen Bonding Interactions and Their Influence on Reactivity

The reactivity of this compound is significantly influenced by the presence of both a hydroxyl (-OH) and a thiol (-SH) group, both of which can participate in hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the thiol group is a weaker hydrogen bond donor due to the lower electronegativity and larger size of the sulfur atom compared to oxygen. pressbooks.pubchemistrysteps.com The presence of two chlorine atoms on the aromatic ring also influences the electronic properties of the molecule, which in turn affects the strength of these hydrogen bonds.

In the solid state and in concentrated solutions, this compound can form intermolecular hydrogen bonds. These can involve -OH···O-, -SH···S-, -OH···S-, and -SH···O- interactions. Studies on similar molecules, like thiophenol, have shown that S-H···S hydrogen bonds, in conjunction with π-stacking interactions, can stabilize dimeric and trimeric structures. nih.gov For this compound, a variety of hydrogen-bonded networks are conceivable. The chlorine substituents, being electron-withdrawing, can increase the acidity of both the phenolic and thiolic protons, potentially strengthening their hydrogen-donating capabilities. Theoretical studies on chlorophenols have demonstrated a correlation between the structural parameters of hydrogen-bonded complexes and their pKa values. researchgate.net

The interplay of these hydrogen bonds can affect the molecule's reactivity in several ways. For instance, intermolecular hydrogen bonding can decrease the availability of the lone pairs on oxygen and sulfur, potentially reducing their nucleophilicity. Conversely, in a protic solvent, hydrogen bonding of the solvent to the oxygen and sulfur atoms can influence reaction rates.

Potential Hydrogen Bonding Interactions in this compound Description Potential Impact on Reactivity
Intermolecular Self-Association Molecules of this compound interacting with each other through -OH and -SH groups.Can decrease nucleophilicity of O and S atoms; may affect solubility.
Solvent Interactions (Protic Solvents) Hydrogen bonding with solvent molecules like water or alcohols.Can stabilize the molecule and influence reaction kinetics.
Intramolecular Hydrogen Bonding Possible, though less likely due to the substitution pattern, interaction between the -OH and -SH groups.Could influence the conformation and relative acidity of the functional groups.

Reactivity of the Dichlorinated Aromatic Core

The two chlorine atoms on the aromatic ring of this compound render the benzene (B151609) ring electron-deficient, opening it up to certain types of reactions that are less common for unsubstituted benzene.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it likely requires harsh reaction conditions. The SNAr mechanism typically involves the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.com In this compound, the chlorine atoms themselves are the leaving groups. The electron-withdrawing character of the chlorine atoms, along with the phenolic and thiolic groups, provides some activation of the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr proceeds through a two-step addition-elimination process, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com For this compound, the attack of a nucleophile at the carbon bearing a chlorine atom would lead to the formation of such an intermediate.

Recent studies have also shown that radicals can act as powerful electron-withdrawing groups, facilitating SNAr on unactivated aryl halides. osti.gov The formation of a phenoxyl or thiyl radical from this compound could transiently activate the aromatic ring to a significant extent, making it more susceptible to nucleophilic attack.

The chlorine atoms on the aromatic ring of this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

C-S cross-coupling reactions, in particular, are relevant to this molecule. The thiol group can react with an aryl halide in the presence of a suitable catalyst, or conversely, the C-Cl bonds of this compound could react with a thiol. Palladium-catalyzed cross-coupling of thiols with aromatic electrophiles is a well-established method for synthesizing aryl thioethers. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com Visible light-initiated cross-coupling reactions between thiophenols and aryl halides have also been developed, offering a greener alternative. rsc.org

Type of Cross-Coupling Reaction Reactants with this compound Potential Product Common Catalysts
Suzuki Coupling Aryl boronic acidAryl-substituted dichlorophenolPalladium complexes
Buchwald-Hartwig Amination AmineAmino-substituted dichlorophenolPalladium complexes
C-S Coupling (Thiol as nucleophile) ThiolAryl thioetherPalladium or Copper complexes

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. While specific mechanistic studies on this exact compound are scarce, the mechanisms can be inferred from studies of related molecules.

Nucleophilic Aromatic Substitution (SNAr): The reaction would proceed via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks one of the chlorinated carbons of the aromatic ring, breaking the aromaticity and forming a negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized over the aromatic ring and potentially onto the ortho and para substituents.

Elimination: The chloride ion is expelled as the leaving group, and the aromaticity of the ring is restored, yielding the substituted product.

Palladium-Catalyzed C-S Cross-Coupling (example with a thiol):

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond of this compound to form a palladium(II) intermediate.

Transmetalation: The thiol reacts with a base to form a thiolate, which then displaces a ligand on the palladium complex.

Reductive Elimination: The aryl and thioether groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-S bond of the product.

Kinetic studies provide quantitative information about reaction rates and can help to elucidate reaction mechanisms. For this compound, no specific kinetic data is readily available in the literature. However, we can discuss the factors that would influence the reaction rates based on studies of analogous compounds.

For SNAr reactions, the rate is dependent on the concentration of both the aryl halide and the nucleophile. The nature of the solvent also plays a critical role. The electronic properties of the substituents on the aromatic ring have a significant impact on the reaction rate. Electron-withdrawing groups generally accelerate the reaction by stabilizing the Meisenheimer intermediate.

In the case of cross-coupling reactions, the reaction rate is influenced by the nature of the catalyst, ligands, solvent, and base, as well as the electronic and steric properties of the substrates. Theoretical and experimental studies on the dehalogenation of halogenated thiophenols have shown a dependency of the reaction rate on the halogen species, indicating the importance of the carbon-halogen bond strength. aip.org

Theoretical studies on the reactions of chlorophenols and chlorothiophenols with radicals have been conducted to determine rate constants over a range of temperatures. mdpi.comnih.gov These studies provide insights into the initial steps of reactions that may be relevant to the degradation or transformation of this compound under certain conditions.

Reaction Type Influencing Factors on Reaction Rate Analogous System Studied Key Findings from Analogous System
SNAr Nucleophile strength, solvent polarity, electronic effects of substituentsReactions of 7-halogeno-4-nitrobenzofurazans with thiophenolsKinetic analysis revealed auto-inhibition and competitive mechanisms depending on the ionization state of the thiophenol. rsc.org
C-S Cross-Coupling Catalyst, ligand, base, solvent, substrate electronicsDehalogenation of halogenated thiophenols on gold nanoparticlesReaction rates show a strong dependency on the halogen species, suggesting a hot-electron driven mechanism. aip.org
Radical Reactions Temperature, radical concentration, substituent effectsReactions of chlorophenols/chlorothiophenols with O(3P) radicalsRate constants calculated using CVT theory show the influence of chlorine substitution patterns on reactivity. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational behavior of a molecule by probing its fundamental vibrational modes.

The vibrational spectrum of 3,5-Dichloro-4-mercaptophenol is determined by the vibrations of its constituent functional groups and the molecule as a whole. Due to the molecule's C2v symmetry, its vibrational modes can be predicted and assigned based on the analysis of related compounds such as 4-mercaptophenol (B154117) and other dichlorinated phenols. nih.govresearchgate.net The key functional groups—hydroxyl (-OH), thiol (-SH), chloro (-Cl), and the phenyl ring—give rise to characteristic absorption bands.

The O-H and S-H stretching vibrations are expected to appear as distinct bands in the high-frequency region of the FT-IR spectrum. The S-H stretch is typically weak in intensity and is anticipated around 2550 cm⁻¹. rsc.org The C-Cl stretching vibrations generally produce strong absorptions in the lower wavenumber region, typically between 760-505 cm⁻¹. researchgate.net Aromatic C-H stretching modes are expected above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. iosrjournals.org

A predicted assignment of the fundamental vibrational modes for this compound is presented below, based on data from analogous structures. nih.govresearchgate.netresearchgate.netiosrjournals.org

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Spectroscopy
O–H Stretch3600–3200FT-IR
Aromatic C–H Stretch3100–3000FT-IR, Raman
S–H Stretch2600–2550FT-IR (weak), Raman
Aromatic C=C Stretch1600–1400FT-IR, Raman
C–O Stretch1260–1180FT-IR
C–S Stretch710–600FT-IR, Raman
C–Cl Stretch760–505FT-IR (strong)
Aromatic C-H Out-of-plane Bend900–700FT-IR

Conformational isomers, or conformers, arise from the rotation around single bonds. For this compound, rotation around the C-O and C-S bonds can lead to different spatial orientations of the hydroxyl and thiol hydrogen atoms relative to the aromatic ring. While the energy barriers for these rotations in simple phenols are typically low, leading to rapid interconversion at room temperature, specific conformers can sometimes be trapped at low temperatures or favored in different environments. researchgate.netacs.org

Vibrational spectroscopy is a powerful tool for identifying and distinguishing between different conformers. Each conformer possesses a unique "fingerprint" in the vibrational spectrum, particularly in the 1400-600 cm⁻¹ region. mdpi.com Subtle shifts in the frequencies and intensities of bending and stretching modes can be correlated with specific molecular geometries. By comparing experimental spectra with theoretical spectra calculated for different possible conformers using methods like Density Functional Theory (DFT), the most stable conformation in a given state (gas, liquid, or solid) can be determined. mdpi.com For instance, the orientation of the O-H and S-H groups would influence the frequencies of the C-S and C-O stretching and bending modes, providing a basis for conformational assignment.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Substituted phenols and thiophenols typically exhibit strong absorptions in the ultraviolet region (200-400 nm) corresponding to π → π* transitions within the aromatic ring. rsc.org The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the ring. The chlorine, hydroxyl, and thiol groups in this compound are all expected to act as auxochromes, modifying the electronic structure and shifting the absorption maxima compared to unsubstituted benzene (B151609).

Resonance Raman (RR) spectroscopy provides a powerful link between vibrational and electronic spectra. mdpi.com This technique involves exciting the sample with a laser wavelength that falls within one of its electronic absorption bands. nih.gov This process leads to a selective and significant enhancement (by factors of 10³ to 10⁶) of the Raman signals for vibrational modes that are coupled to that specific electronic transition. modgraph.co.uk

By tuning the excitation laser across the UV-Vis absorption profile of this compound, one could selectively enhance vibrations associated with the phenyl chromophore. This would provide detailed information about the geometry of the molecule in the excited electronic state and highlight the specific bonds and angles that are most affected by the electronic transition, thus offering a deeper understanding of its electronic structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure by providing information about the chemical environment, connectivity, and dynamics of atoms.

The ¹H and ¹³C NMR spectra of this compound can be predicted based on its symmetrical structure and the known effects of its functional groups.

Proton (¹H) NMR: Due to the plane of symmetry bisecting the C1-C4 axis, the two aromatic protons at positions 2 and 6 are chemically equivalent. Therefore, they are expected to produce a single signal (a singlet) in the ¹H NMR spectrum. The protons of the hydroxyl (-OH) and thiol (-SH) groups will also each appear as a singlet, assuming no significant coupling to other protons. The chemical shifts can be estimated by considering the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chlorine atoms and the electron-donating hydroxyl and thiol groups will influence the final positions of the signals.

Carbon (¹³C) NMR: The symmetry of the molecule also simplifies the ¹³C NMR spectrum. Four distinct signals are expected, corresponding to the four unique carbon environments:

C1 (bearing the -OH group)

C2 and C6 (equivalent, bearing the aromatic protons)

C3 and C5 (equivalent, bearing the -Cl atoms)

C4 (bearing the -SH group)

The chemical shifts can be estimated using data from analogous compounds like 3,5-dichlorophenol (B58162) and thiophenol derivatives. modgraph.co.ukchemicalbook.com

The following tables present the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data Solvent: CDCl₃

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Ar–H (2, 6) 7.0 – 7.3 Singlet (s)
O–H 5.0 – 6.0 Singlet (s)

Predicted ¹³C NMR Data Solvent: CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)
C –OH (C1) 150 – 155
C –H (C2, C6) 115 – 125
C –Cl (C3, C5) 130 – 135

| C –SH (C4) | 125 – 130 |

Advanced NMR techniques can probe dynamic processes such as the internal rotation around the C–S bond. While this rotation is generally fast on the NMR timescale at room temperature, significant steric hindrance or specific intermolecular interactions could raise the energy barrier, making the process observable. scielo.org.za

Dynamic NMR (D-NMR) spectroscopy, particularly variable-temperature (VT) NMR, is the primary method for studying such rotational barriers. nih.gov If the rotational barrier is sufficiently high, cooling the sample to a low enough temperature could slow the rotation to the point where distinct signals for different conformers (e.g., those with different orientations of the S-H bond) become visible in the NMR spectrum.

As the temperature is raised, these separate signals would broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). nih.gov From the coalescence temperature and the frequency difference between the signals at low temperature, the rate of exchange (k) can be calculated. Subsequently, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be determined using the Eyring equation. While direct experimental data for this compound is unavailable, this methodology has been successfully applied to determine rotational barriers in a wide variety of molecules, including amides and other sterically hindered systems. nih.govnanalysis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 195.07 g/mol sigmaaldrich.com.

In a mass spectrometer, the molecule is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak is a key characteristic. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum of this compound is expected to show a characteristic cluster of peaks for the molecular ion:

M+ peak: Containing two ³⁵Cl isotopes.

M+2 peak: Containing one ³⁵Cl and one ³⁷Cl isotope.

M+4 peak: Containing two ³⁷Cl isotopes.

The relative intensities of these peaks would be approximately 9:6:1.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information nih.govlibretexts.orgyoutube.com. Based on the structure of this compound, several fragmentation pathways can be predicted. Cleavage of bonds adjacent to the aromatic ring and functional groups is common libretexts.orgmiamioh.edu.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure / Neutral Loss Predicted m/z
[M-SH]⁺ Loss of a sulfhydryl radical 162
[M-Cl]⁺ Loss of a chlorine radical 160
[M-HCl]⁺ Loss of hydrogen chloride 159
[C₆H₂Cl₂O]⁺ Loss of H₂S 160

Note: The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³²S, ³⁵Cl). The presence of chlorine isotopes will result in M+2 peaks for chlorine-containing fragments.

X-ray Crystallography of this compound Derivatives

A single-crystal X-ray diffraction analysis of a suitable derivative of this compound would reveal critical structural parameters. This includes precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the benzene ring and the orientations of the hydroxyl (-OH), sulfhydryl (-SH), and chlorine (-Cl) substituents relative to the ring would be definitively established. This experimental data is crucial for understanding the molecule's conformation in the solid state kent.ac.ukrsc.org.

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions mdpi.comresearchgate.net. The functional groups on this compound are capable of forming several types of such interactions, which would dictate the crystal packing.

Hydrogen Bonding: The hydroxyl (-OH) and sulfhydryl (-SH) groups are both excellent hydrogen bond donors and acceptors. It is highly probable that the crystal structure would be dominated by a network of O-H···O, O-H···S, S-H···O, or S-H···S hydrogen bonds. These interactions would link adjacent molecules, forming chains, sheets, or more complex three-dimensional architectures.

Halogen Bonding: The chlorine atoms on the aromatic ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as the oxygen or sulfur atom of a neighboring molecule (C-Cl···O or C-Cl···S). These interactions can play a significant role in directing the crystal packing arrangement, often competing with or complementing hydrogen bonds mdpi.com.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, interacting through π-π stacking forces. These interactions, arising from the overlap of p-orbitals, would further stabilize the crystal lattice.

The interplay of these various intermolecular forces determines the final, most thermodynamically stable crystal structure cetjournal.it.

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Surface Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver rsc.orgsemanticscholar.org. The technique provides significant enhancement of the Raman signal, allowing for the detection of even monolayer quantities of an analyte researchgate.net.

For this compound, SERS is an ideal tool for studying its adsorption behavior. The sulfhydryl (-SH) group has a strong affinity for gold and silver surfaces, leading to the formation of a stable metal-sulfur (Au-S or Ag-S) bond upon chemisorption researchgate.net. This covalent linkage anchors the molecule to the surface.

The SERS spectrum would provide detailed information about the orientation of the adsorbed molecule. The relative intensities of different vibrational modes can indicate whether the aromatic ring is oriented perpendicular or parallel to the metal surface. For instance, strong enhancement of ring breathing modes often suggests a more perpendicular orientation researchgate.net.

The SERS spectrum of this compound would be characterized by vibrational modes associated with its specific functional groups. By comparing the SERS spectrum to the normal Raman spectrum of the bulk compound, shifts in peak positions and changes in relative intensities can be observed. These changes provide insight into the chemical and electronic interactions between the molecule and the metal substrate semanticscholar.orgnih.gov.

Table 2: Predicted Prominent SERS Bands for this compound

Approximate Wavenumber (cm⁻¹) Vibrational Mode Assignment
~1580 Aromatic C-C stretching
~1280 C-O stretching (Phenolic)
~1080 Aromatic ring breathing, C-S stretching
~800 C-Cl stretching

Note: These are approximate positions based on data for similar molecules like 4-mercaptophenol and other substituted phenols and thiophenols researchgate.netnih.govmdpi.com. The exact positions can vary depending on the specific surface interactions.

Theoretical and Computational Investigations of 3,5 Dichloro 4 Mercaptophenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the electronic structure of molecules, offering deep insights into their intrinsic properties. dntb.gov.uaiipseries.org For substituted phenols like 3,5-Dichloro-4-mercaptophenol, DFT, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), is a common approach to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

A foundational step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. nih.gov This process determines the equilibrium bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the precise spatial arrangement of the atoms, including the orientation of the hydroxyl (-OH) and thiol (-SH) groups relative to the dichlorinated benzene (B151609) ring. researchgate.net The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. nih.gov

Table 1: Parameters Determined by Geometry Optimization

Parameter Description
Bond Length The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-Cl, C-S, S-H, C-O, O-H).
Bond Angle The angle formed between three connected atoms (e.g., Cl-C-C, C-S-H, C-O-H).

| Dihedral Angle | The angle between two intersecting planes, which defines the rotational conformation around a chemical bond (e.g., C-C-S-H). |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur and oxygen atoms, while the LUMO would be distributed over the ring as well.

Charge distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. bhu.ac.in In this compound, negative potential (red and yellow) would be expected around the electronegative oxygen, sulfur, and chlorine atoms, indicating sites susceptible to electrophilic attack.

Table 2: Key Electronic Structure Concepts

Concept Definition Significance
HOMO Highest Occupied Molecular Orbital The orbital from which a molecule is most likely to donate electrons in a chemical reaction. youtube.com
LUMO Lowest Unoccupied Molecular Orbital The orbital to which a molecule is most likely to accept electrons in a chemical reaction. youtube.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap indicates that the molecule is more easily excited and generally more reactive. libretexts.org

| Charge Distribution | The allocation of partial positive and negative charges across the atoms in the molecule. | Determines electrostatic interactions and identifies reactive sites for nucleophilic and electrophilic attack. bhu.ac.in |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structure. dntb.gov.uanih.gov

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching of the O-H, S-H, and C-Cl bonds or the bending modes of the benzene ring. This aids in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei like ¹H and ¹³C can also be calculated. pdx.edu These theoretical predictions help in the assignment of peaks in experimental NMR spectra, providing a powerful tool for structural elucidation. osu.edu

Table 3: Predicted Spectroscopic Parameters

Parameter Spectroscopic Method Information Provided
Vibrational Frequencies (cm⁻¹) IR & Raman Spectroscopy Identification of functional groups and molecular fingerprinting based on bond stretching, bending, and twisting modes. researchgate.net

| Chemical Shifts (ppm) | Nuclear Magnetic Resonance (NMR) | Information about the chemical environment of each nucleus (e.g., ¹H, ¹³C), revealing details about molecular connectivity and structure. carlroth.com |

The flexibility of a molecule is governed by the energy barriers to rotation around its single bonds. For this compound, key rotations include those around the C-S and C-O bonds. Computational methods can determine the energy profile for these rotations, identifying the most stable (lowest energy) conformers and the transition states between them. nih.govnih.gov

A study on 3,5-di-substituted thiophenols determined the internal barriers to rotation about the C-S bond. For 3,5-dichloro-4-hydroxythiophenol, the twofold internal barrier (V₂) was found to be -0.8 kJ/mol, indicating the influence of the para-hydroxy substituent dominates the conformational preference. researchgate.net This negative value suggests a specific low-energy conformation relative to other orientations. These barriers are often calculated by systematically changing a dihedral angle and optimizing the rest of the molecular geometry at each step. nih.gov

Table 4: Internal Rotational Barrier for this compound

Rotational Bond Barrier Type Calculated Value (kJ/mol)

Quantum chemical calculations can predict various thermochemical properties that describe the stability and energy of a molecule. nih.gov These properties are essential for understanding reaction equilibria and kinetics. By calculating the total electronic energy and vibrational frequencies, key thermodynamic functions can be derived. researchgate.net

Table 5: Predictable Thermochemical Properties

Property Symbol Description
Standard Enthalpy of Formation ΔfH° The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. chemeo.com
Standard Gibbs Free Energy of Formation ΔfG° The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. chemeo.com
Heat Capacity Cp The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. chemeo.com

| Entropy | S | A measure of the molecular disorder or randomness of the system. |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including solvent effects and interactions with other molecules. researchgate.net An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations could be used to:

Study its solvation in different media (e.g., water, organic solvents) to understand how intermolecular forces affect its conformation and properties.

Simulate its interaction with biological macromolecules, such as proteins or DNA, to investigate potential binding modes and mechanisms of action.

Analyze its aggregation behavior and its adsorption onto surfaces.

Although a powerful technique, specific MD simulation studies focused solely on this compound are not prominently available in the literature, representing an area for future investigation.

Investigation of Dynamic Behavior and Conformational Sampling

The dynamic behavior of a molecule like this compound is crucial for understanding its interactions in a biological system. Computational methods, particularly molecular dynamics (MD) simulations, provide insights into the molecule's flexibility, conformational preferences, and movements over time.

Conformational Analysis: The primary degrees of freedom in this compound are the rotations around the C-O and C-S bonds, which determine the orientation of the hydroxyl (-OH) and thiol (-SH) groups relative to the aromatic ring. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the potential energy surface for these rotations. This analysis identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them.

For a substituted phenol (B47542), intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. In the case of this compound, the relative orientations of the -OH and -SH groups are of key interest.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations can reveal how the molecule samples different conformations in various environments (e.g., in a vacuum, in water, or near a protein). This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. The simulation tracks the trajectory of each atom, providing a detailed view of bond vibrations, angle bending, and torsional rotations.

Table 1: Illustrative Conformational Analysis of a Substituted Mercaptophenol This table provides a hypothetical example of the kind of data generated from a conformational analysis, showing different orientations of the functional groups and their relative energies.

ConformerDihedral Angle (C-C-S-H)Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Population (%)
A0° (syn-planar)180° (anti-planar)0.0065
B180° (anti-planar)180° (anti-planar)0.8525
C90° (gauche)0° (syn-planar)2.5010

Solvent Effects on Molecular Properties

The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. Computational models are essential for quantifying these solvent effects on the molecular properties of this compound.

Implicit vs. Explicit Solvent Models: Two primary approaches are used to model solvent effects. Implicit models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and effective for capturing bulk electrostatic effects. Explicit models involve surrounding the solute molecule with a number of individual solvent molecules. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Impact on Molecular Properties: Solvation can alter various electronic and structural properties:

Dipole Moment: Polar solvents will interact with the solute, often increasing its dipole moment.

Electronic Spectra: The absorption and emission spectra of a molecule can shift depending on the polarity of the solvent (solvatochromism).

Acidity (pKa): The ease with which the phenolic proton or the thiol proton dissociates is highly dependent on the solvent's ability to stabilize the resulting anion. Computational methods can predict these pKa shifts.

Table 2: Hypothetical Solvent Effects on Key Molecular Properties of a Dichlorinated Phenol Derivative This table illustrates how key properties might be expected to change for a molecule like this compound in different solvent environments.

PropertyGas PhaseCyclohexane (Non-polar)Acetonitrile (Polar Aprotic)Water (Polar Protic)
Dipole Moment (Debye)2.12.33.53.9
HOMO-LUMO Gap (eV)5.85.75.45.3
Calculated pKa (-OH)N/AN/A18.27.5

Computational Mechanistic Studies

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone. For this compound, this could involve studying its antioxidant activity, metabolic pathways, or synthetic reactions.

Transition State Characterization and Reaction Pathway Elucidation

To understand how a reaction proceeds, chemists use computational methods to map out the potential energy surface that connects reactants to products.

Locating Transition States: A transition state (TS) is the highest energy point along a reaction coordinate. It represents the energetic barrier that must be overcome for the reaction to occur. Quantum mechanical methods, particularly DFT, are used to locate and characterize these TS structures. A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Elucidation: Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. This allows for the complete elucidation of the reaction pathway.

For this compound, a relevant study would be the mechanism of its reaction with a radical species, such as a peroxyl radical, to understand its antioxidant properties. The calculations would determine whether hydrogen abstraction occurs from the -OH or -SH group and what the associated activation energies are.

Table 3: Example of Calculated Energetics for a Hypothetical Hydrogen Abstraction Reaction This table shows sample data for a computational study on the reaction of a mercaptophenol with a hydroxyl radical (•OH).

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Barrier (kcal/mol)
H-abstraction from -OH-2.55.8-25.18.3
H-abstraction from -SH-1.93.2-30.55.1

Computational Screening and Molecular Docking Studies of Derivatives

Computational techniques are instrumental in modern drug discovery for identifying and optimizing new therapeutic agents. Derivatives of this compound could be computationally assessed for their potential to interact with specific biological targets, such as enzymes.

Ligand-Protein Interaction Prediction (e.g., for enzyme inhibition)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mechanism and predicting the affinity of a potential drug candidate.

The Docking Process: The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose. This score is an estimate of the binding free energy. The interactions stabilizing the complex are then analyzed, which can include:

Hydrogen Bonds: Between the ligand's hydroxyl or thiol groups and polar residues in the protein.

Hydrophobic Interactions: Between the dichlorinated aromatic ring and non-polar residues.

Halogen Bonds: Specific interactions involving the chlorine atoms, which can interact with Lewis basic sites on the protein.

These predictions can guide the synthesis of more potent and selective inhibitors by suggesting chemical modifications to improve binding.

Table 4: Hypothetical Docking Results of a this compound Derivative with a Kinase Enzyme

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Compound X-9.2Glu101, Leu150Hydrogen Bond, Halogen Bond
Compound Y-8.5Val85, Phe201Hydrophobic Interaction
Compound Z-7.1Asp165Hydrogen Bond

Virtual Screening for Biological Activity

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally.

High-Throughput Virtual Screening (HTVS): In a typical HTVS workflow, a library of derivatives of this compound would be created in silico. This library would then be docked against the three-dimensional structure of a target protein. The compounds are then ranked based on their docking scores and other criteria like predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The top-ranked compounds, or "hits," are then selected for experimental validation. This approach accelerates the discovery of lead compounds for drug development.

Table 5: Sample Output from a Virtual Screening Campaign This table shows an example of a ranked list of hits from a virtual screening of hypothetical this compound derivatives against a target enzyme.

RankCompound IDPredicted Binding Affinity (kcal/mol)Lipinski's Rule of Five ViolationsPredicted Biological Activity
1DCMP-018-10.50Kinase Inhibitor
2DCMP-004-10.10Kinase Inhibitor
3DCMP-025-9.80Kinase Inhibitor
4DCMP-011-9.51Possible Toxicity
5DCMP-009-9.30Kinase Inhibitor

Derivatives and Advanced Functionalization of 3,5 Dichloro 4 Mercaptophenol

Synthesis of Sulfur-Centered Derivatives (e.g., Thioethers, Sulfoxides, Sulfones)

The sulfur atom of 3,5-dichloro-4-mercaptophenol is a primary site for derivatization. As a thiol, it can be readily alkylated to form thioethers (also known as sulfides), which can subsequently be oxidized to sulfoxides and sulfones, progressively altering the electronic properties and steric bulk around the sulfur center.

Thioethers: The synthesis of thioethers from this compound typically proceeds via nucleophilic substitution (SN2) reactions. The thiol is first deprotonated with a suitable base, such as sodium hydride (NaH), to form the more nucleophilic thiolate anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to displace the halide and form the corresponding thioether. masterorganicchemistry.com This process is analogous to the well-established Williamson ether synthesis. masterorganicchemistry.com

Sulfoxides and Sulfones: Thioether derivatives of this compound can be selectively oxidized to produce either sulfoxides or sulfones. The oxidation of sulfides is a stepwise process, with the sulfoxide (B87167) being an intermediate in the formation of the sulfone. nih.gov

Sulfoxide Synthesis: Selective oxidation to the sulfoxide level can be achieved using a controlled amount of a mild oxidizing agent. Reagents such as hydrogen peroxide (H₂O₂) in glacial acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are commonly employed. masterorganicchemistry.comnih.gov Careful control of stoichiometry (typically one equivalent of the oxidant) is crucial to prevent over-oxidation to the sulfone. organic-chemistry.org

Sulfone Synthesis: Stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide intermediate to the corresponding sulfone. nih.gov Common methods include the use of excess hydrogen peroxide, often catalyzed by transition metals, or reagents like potassium permanganate (B83412) (KMnO₄). jchemrev.comorganic-chemistry.org The sulfonyl (−SO₂−) group is a strong electron-withdrawing group and a stable functional moiety found in many pharmaceuticals and materials. nih.gov

The table below summarizes representative transformations starting from a generic thioether of the parent compound.

Starting MaterialReagents and ConditionsProduct
3,5-Dichloro-4-(methylthio)phenol1. NaH2. CH₃I3,5-Dichloro-4-(methylthio)phenol
3,5-Dichloro-4-(methylthio)phenolH₂O₂ (1 equiv.), Acetic Acid, RT3,5-Dichloro-4-(methylsulfinyl)phenol
3,5-Dichloro-4-(methylthio)phenolm-CPBA (≥2 equiv.), CH₂Cl₂, RT3,5-Dichloro-4-(methylsulfonyl)phenol

Modifications at the Hydroxyl Group (e.g., Ethers, Esters)

The phenolic hydroxyl group provides a second handle for functionalization, which can be modified independently of or concurrently with the thiol group.

Ethers: The most common method for converting the phenolic hydroxyl group to an ether is the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide or tosylate in an SN2 reaction. masterorganicchemistry.comlibretexts.org This method is highly efficient for producing a wide variety of alkyl and aryl ethers.

Esters: Esterification of the hydroxyl group is readily accomplished by reaction with carboxylic acids or their derivatives.

From Acyl Halides/Anhydrides: The most straightforward method involves reacting the phenol with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct.

From Carboxylic Acids: Direct esterification with a carboxylic acid (Fischer esterification) is also possible but typically requires an acid catalyst and harsh conditions (e.g., heat), which may not be compatible with the thiol group. Milder coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation at room temperature.

These modifications are summarized in the table below.

Starting MaterialReagents and ConditionsProduct
This compound1. K₂CO₃2. Benzyl bromide (C₇H₇Br)4-(Benzyloxy)-2,6-dichlorobenzenethiol
This compoundAcetyl chloride (CH₃COCl), Pyridine4-Mercapto-2,6-dichlorophenyl acetate
This compoundBenzoic acid, DCC, DMAP4-Mercapto-2,6-dichlorophenyl benzoate

Conjugation to Polymeric Scaffolds and Macromolecular Assemblies

The dual functionality of this compound makes it a valuable monomer for the synthesis of advanced polymers. It can be incorporated into linear or branched polymer backbones, imparting specific chemical and physical properties.

Incorporation into Poly(ethersulfide)s via Polycondensation

This compound can act as an AB₂-type monomer in polycondensation reactions. The nucleophilic thiol and phenol groups can react with the two electrophilic sites (the carbon atoms bearing chlorine substituents) via nucleophilic aromatic substitution (SNAr). In the presence of a strong base to deprotonate both the thiol and phenol, the resulting dithiolate-phenoxide species can attack the activated aromatic rings of other monomers, leading to the displacement of chloride ions and the formation of ether and thioether linkages. This process, repeated, results in the formation of a high molecular weight poly(ethersulfide). The reaction typically requires high temperatures and aprotic polar solvents to facilitate the SNAr mechanism.

Use in Hyperbranched Polymer Synthesis (e.g., poly(ester-imide))

Hyperbranched polymers (HBPs) are three-dimensional macromolecules with a highly branched, dendrimer-like structure, synthesized in a one-pot reaction. nih.govfrontiersin.org The synthesis of HBPs relies on ABₓ-type monomers (where x ≥ 2). mdpi.com this compound can be envisioned as a precursor to an AB₂ monomer. For instance, the hydroxyl group ('A' functionality) could be modified to react with a separate B₂ monomer, or the thiol group could be derivatized. More directly, the hydroxyl group can act as the 'A' functionality, while the two chlorine atoms serve as the 'B' functionalities for polycondensation. This structure allows it to react with itself under appropriate conditions to build a hyperbranched architecture. Such polymers are noted for their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups available for further modification. mdpi.com

Synthesis of Heterocyclic Compounds Incorporating the Dichlorinated Thiophenol Moiety

The reactive thiol and hydroxyl groups, positioned para to each other on the dichlorinated aromatic ring, can participate in cyclization reactions to form various heterocyclic systems. The specific heterocycle formed depends on the reaction partner, which provides the additional atoms needed to close the ring. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of derivatives of 1,3-benzoxathiol-2-one. Condensation with α-haloketones could provide a route to substituted benzothiazine derivatives, where the sulfur atom attacks one electrophilic center and the oxygen or a ring carbon attacks the other. The resulting heterocyclic structures rigidly hold the dichlorinated phenyl moiety in a defined orientation, which can be useful in the design of bioactive molecules or functional materials.

Development of Prodrugs or Bioconjugates

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. The hydroxyl and thiol groups of this compound are ideal handles for creating prodrugs. nih.gov

Ester and Carbamate (B1207046) Linkages: The hydroxyl group can be converted into an ester or carbamate linkage by attaching a promoiety. These linkages are often designed to be cleaved by esterase enzymes in the blood or specific tissues, releasing the active phenolic compound. This strategy can improve the solubility, stability, or pharmacokinetic profile of the parent molecule. nih.gov

Thioester and Thioether Prodrugs: Similarly, the thiol group can be masked as a thioester or a specific type of thioether that is cleavable under physiological conditions (e.g., in the reductive environment inside a cell).

In bioconjugation, the molecule can be attached to a larger carrier, such as a polymer, peptide, or antibody. This is often done to target the molecule to a specific site in the body, such as a tumor. nih.gov The thiol group is particularly useful for bioconjugation, as it can react selectively with maleimide (B117702) groups or participate in disulfide exchange reactions to link the molecule to a protein or other biomacromolecule.

Applications in Advanced Materials Science

Components in Functional Polymers and Advanced Composite Materials

There is no available research demonstrating the use of 3,5-Dichloro-4-mercaptophenol as a component in functional polymers or advanced composite materials.

No studies have been found that investigate or report the use of this compound as a modifier to enhance the properties of materials.

Optoelectronic Materials and Devices

There is no published literature to suggest that this compound has been explored for applications in optoelectronic materials and devices.

No research is available that discusses the potential for luminescence or nonlinear optical properties of conjugated systems incorporating this compound.

Surface Science and Interface Engineering

Specific studies on the use of this compound in surface science and interface engineering are not present in the available scientific literature.

There are no documented instances of this compound being used as a surface modification agent for nanomaterials, such as for adsorption on metal nanospheres.

No research has been published detailing the use of this compound as a ligand for quantum dots or nanocrystals.

Catalytic Systems and Organocatalysis

The architecture of this compound, featuring a thiol (-SH) group, a hydroxyl (-OH) group, and two electron-withdrawing chlorine atoms on a benzene (B151609) ring, positions it as a versatile candidate for catalytic applications. The thiol group provides a soft donor site for coordination to transition metals and can also participate directly in organocatalytic cycles through radical intermediates. The chlorine substituents significantly modulate the electronic properties of the aromatic ring, influencing the acidity of the thiol and phenol (B47542) protons and the redox potential of the molecule, which are critical parameters in catalysis.

Role as Ligands or Reagents in Metal-Catalyzed Reactions

While specific research detailing the use of this compound as a ligand in metal-catalyzed reactions is not extensively documented, the broader class of thiophenol-based ligands is well-established in coordination chemistry and catalysis. The thiol group can deprotonate to form a thiolate, which is an excellent soft ligand for binding to various transition metals like palladium, copper, and cobalt.

The function of such ligands is multifaceted. They can stabilize the metal center, influence its electronic structure, and modify its steric environment, thereby controlling the catalytic activity and selectivity. In principle, this compound could serve as a monodentate ligand through its sulfur atom or potentially as a bidentate ligand under certain conditions. The electron-withdrawing nature of the two chlorine atoms would decrease the electron density on the sulfur atom, potentially affecting its binding affinity and the stability of the resulting metal complex compared to unsubstituted thiophenols. This electronic modification can be leveraged to fine-tune the reactivity of the metallic catalytic center for specific organic transformations, such as cross-coupling reactions.

Investigation as Organocatalysts (e.g., analogy to 4-hydroxythiophenol in photoredox catalysis)

The investigation of thiophenol derivatives as organocatalysts, particularly in the realm of visible-light photoredox catalysis, has gained significant traction. nih.govacs.org These molecules can act as potent catalysts for various transformations, including decarboxylative couplings, without the need for transition metals. dlut.edu.cn

A pertinent analogue for understanding the potential of this compound is 4-hydroxythiophenol. Research has demonstrated that aromatic thiols, including hydroxyl-substituted variants, can be grafted onto semiconductor materials like carbon dots to create bifunctional photocatalysts. acs.orgacs.org In such systems, the carbon dot acts as a visible-light harvester, and upon excitation, it transfers a hole to the surface-anchored thiol. This process generates a thiyl radical, which is a key intermediate for initiating further chemical reactions, such as acting as a hydrogen atom transfer (HAT) agent. acs.orgacs.org This strategy has been successfully applied to boryl radical generation for hydroboration and defluoroboration reactions. acs.org

By analogy, this compound is an intriguing candidate for similar photoredox applications. The introduction of two chlorine atoms onto the 4-hydroxythiophenol scaffold is expected to significantly alter its electrochemical properties. The electron-withdrawing effect of chlorine atoms would make the compound a better electron acceptor and increase the oxidation potential of the corresponding thiolate. This modulation could enhance its ability to participate in single-electron transfer (SET) processes, potentially leading to different or improved catalytic efficiencies.

Studies on various substituted thiophenols in photoredox reactions have shown that electronic effects are crucial for catalytic activity. For instance, in the decarboxylative coupling of N-(acetoxy)phthalimides, 4-(trifluoromethyl)thiophenol, which has a strong electron-withdrawing group, was found to exhibit optimal catalytic activity. acs.orgdlut.edu.cn This suggests that the electron-deficient nature of this compound could be advantageous for certain photoredox catalytic cycles.

Table 1. Effect of Aryl Thiol Substituents on Organophotoredox Catalysis¹
Thiophenol DerivativeSubstituent NatureReaction Yield (%)
4-(Trifluoromethyl)thiophenolStrongly Electron-Withdrawing92
4-ChlorothiophenolElectron-Withdrawing85
ThiophenolNeutral78
4-MethoxythiophenolElectron-Donating63

¹Data represents yields for a model visible-light photoredox decarboxylative coupling reaction, demonstrating the impact of electronic effects on catalyst performance. acs.orgdlut.edu.cn The enhanced performance of electron-deficient thiophenols suggests a favorable profile for this compound.

Investigation of Biological Activity and Molecular Mechanisms of 3,5 Dichloro 4 Mercaptophenol and Its Derivatives

Antimicrobial Activity Studies (of related chlorinated/thiophenyl derivatives)

Derivatives of phenols and thiophenols have demonstrated notable antimicrobial properties against a wide spectrum of bacteria. frontiersin.orgnih.gov Studies on phenolic compounds, including chlorinated derivatives, have shown activity against various bacteria such as S. aureus and P. aeruginosa. frontiersin.org The introduction of chlorine atoms and other functional groups to the basic phenol (B47542) structure can modulate this activity. For instance, some chlorinated phenyl ether derivatives have been shown to be active against several bacterial strains. frontiersin.org

Similarly, thiophene (B33073) derivatives have been identified as having significant antibacterial potential, particularly against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli. nih.gov Certain thiophene compounds have shown bactericidal effects with Minimum Inhibitory Concentration (MIC) values ranging from 4 to >64 mg/L. nih.gov For example, specific thiophene derivatives exhibited MIC₅₀ values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. nih.gov This suggests that the core structures of chlorinated phenols and thiophenols serve as a promising scaffold for developing new antimicrobial agents.

The antimicrobial action of phenolic and thiophenol derivatives is often attributed to a cascade of events that compromise the integrity of the bacterial cell, rather than a single target. nih.gov A primary mechanism involves the disruption of the cytoplasmic membrane, leading to increased permeability, damage to membrane proteins, and leakage of intracellular contents. nih.govnih.gov

For some antimicrobial molecules, the mechanism involves the elevation of reactive oxygen species (ROS) within the bacterial cell. This oxidative stress leads to lipid peroxidation, where polyunsaturated fatty acids in the cell membrane are decomposed, further damaging the membrane. nih.gov This process can be quantified by measuring byproducts like malondialdehyde (MDA). nih.gov The combined effect of direct membrane damage and oxidative stress leads to a decrease in bacterial viability and eventual cell death. nih.gov Studies on thiophene derivatives have also shown that they can increase membrane permeabilization in bacteria. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms (of related chlorinated derivatives)

Phenolic compounds are well-recognized for their antioxidant properties, which stem from their ability to scavenge free radicals. nih.govmdpi.com This protective role is primarily executed through the direct neutralization of reactive oxygen species. The core mechanism involves the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com This process, known as a hydrogen atom transfer (HAT) mechanism, transforms the phenol into a phenoxyl radical, which is generally more stable and less reactive due to resonance stabilization. mdpi.com

The antioxidant efficacy of a phenolic derivative is heavily influenced by its chemical structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. nih.govresearchgate.net Electron-donating groups can enhance the radical scavenging activity by stabilizing the resulting phenoxyl radical. mdpi.com While phenols are extensively studied, structurally similar thiophenols also possess radical scavenging potential. nih.gov Comparative studies have shown that while both classes of compounds can be effective, phenol derivatives often demonstrate higher scavenging activity in certain assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov

Enzyme Inhibition and Modulation (e.g., α-glucosidase for mercaptobenzimidazole derivatives)

Derivatives related to the mercapto- group, such as those based on a 2-mercaptobenzimidazole (B194830) (2-MBI) scaffold, have been investigated for their ability to inhibit various enzymes. For example, a series of N-acylhydrazone derivatives of 2-MBI demonstrated α-glucosidase inhibition, with one compound showing an IC₅₀ value of 352 µg/ml. researchgate.net Similarly, 2-mercaptobenzimidazole hydrazone derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

The inhibitory activities of these compounds against AChE were found to be significant, with IC₅₀ values ranging from 37.64 ± 0.2 µM to 74.76 ± 0.3 µM. nih.gov Kinetic studies revealed that these derivatives act as non-competitive inhibitors of AChE, meaning they bind to a site on the enzyme other than the active site, which alters the enzyme's conformation and reduces its catalytic efficiency. nih.gov

Inhibitory Activities of 2-Mercaptobenzimidazole Hydrazone Derivatives Against Acetylcholinesterase (AChE) nih.gov
CompoundSubstituent GroupIC₅₀ (µM)
92-OH74.76 ± 0.3
104-OCH₃42.11 ± 0.5
112-OH, 3-OCH₃37.64 ± 0.2
124-Cl53.42 ± 0.6
132,4-diCl48.25 ± 0.4
142-OH, 5-Cl66.21 ± 0.7

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzimidazole (B57391) derivatives, SAR analyses have shown that the nature and position of substituents on the benzimidazole ring are critical determinants of their inhibitory potential. researchgate.netnih.gov

In the context of antimicrobial activity, it has been observed that compounds with electron-withdrawing moieties tend to exhibit better antibacterial activity, while electron-donating groups may favor antifungal activity. researchgate.net For enzyme inhibition, the presence of electron-donating groups like –OCH₃ (methoxy), –OH (hydroxyl), and –Cl (chloro) has been associated with enhanced inhibitory activity against acetylcholinesterase. nih.gov The hydroxyl group, in particular, may increase activity through hydrogen bonding interactions with residues in the enzyme's binding site. nih.gov These insights are vital for the rational design and optimization of more potent and selective enzyme inhibitors.

In Silico Approaches to Biological Activity Prediction

In silico, or computational, methods are increasingly used to predict the biological activity of chemical compounds, thereby streamlining the drug discovery process. mdpi.comnih.gov Molecular docking is a prominent technique used to predict how a ligand (such as a chlorinated thiophenol derivative) binds to the active site of a target protein. nih.gov This method models the interactions between the ligand and the protein, providing insights into binding affinity and orientation. nih.gov

These computational approaches can be applied to various biological targets. For instance, in silico studies have been used to support the in vitro antioxidant, cytotoxic, and antiplasmodial activities of benzophenone (B1666685) compounds. mdpi.com Furthermore, computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of molecules, helping to assess their potential as orally administered drug candidates from an early stage. mdpi.com

A key aspect of in silico modeling is the identification and analysis of ligand binding sites on target proteins. unomaha.edumdpi.com Computational methods can identify pockets and clefts on a protein's surface that are likely to serve as binding sites. unomaha.edunih.gov Molecular docking simulations place the ligand within this predicted site and calculate a binding score, which estimates the strength of the interaction.

Analysis of the docked complex can reveal specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein. nih.gov For example, docking studies of acetylcholinesterase inhibitors revealed that the compounds fit well within the active site, stabilized by such interactions. nih.gov Similarly, studies on chlorinated phenols have identified specific interactions with the thyroxine binding site of the protein transthyretin. tno.nl This level of detail is invaluable for understanding the molecular basis of a compound's biological activity and for guiding the design of new derivatives with improved affinity and specificity for the target.

Design and Synthesis of Biologically Active Derivatives

The scaffold of 3,5-dichloro-4-mercaptophenol presents a unique combination of functional groups that are amenable to chemical modification for the exploration of potential biological activities. The presence of a nucleophilic thiol group, a mildly acidic phenol group, and a dichlorinated aromatic ring provides multiple avenues for derivatization. The design of derivatives often focuses on modulating physicochemical properties such as lipophilicity, electronic character, and metabolic stability, as well as introducing new pharmacophoric elements to interact with biological targets. Phenols and their derivatives are known to be significant structural motifs in a wide range of pharmaceuticals. nsf.govnih.gov

Design Strategies

The primary sites for derivatization on the this compound molecule are the sulfur and oxygen atoms. Strategic modifications at these positions can lead to the generation of diverse chemical libraries.

S-Derivatization: The thiol group is a key site for modification due to its high nucleophilicity. Conversion of the thiol to a thioether is a common strategy in medicinal chemistry to mask the often-unstable free thiol, improve metabolic stability, and modulate lipophilicity. nih.govresearchgate.net Alkyl, aryl, or heterocyclic moieties can be introduced to probe specific binding pockets in target proteins. Acylation of the thiol group to form thioesters is another viable strategy, creating derivatives that can act as prodrugs, releasing the active thiol upon hydrolysis in vivo.

Combined Derivatization: Both the thiol and phenol groups can be derivatized simultaneously to create diesters, diether, or mixed ether-thioether derivatives, allowing for a greater exploration of chemical space and the potential for multi-target activity.

Synthesis of Derivatives

Standard synthetic organic methodologies can be employed to generate libraries of this compound derivatives.

Synthesis of Thioethers (S-Alkylation): Thioethers are readily synthesized from this compound via S-alkylation. This typically involves deprotonation of the thiol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a thiolate anion. This highly nucleophilic species can then react with a variety of alkylating agents, such as alkyl halides (bromides or chlorides), to form the corresponding thioether. This method is versatile and allows for the introduction of a wide range of alkyl and benzyl (B1604629) groups. nih.gov

Synthesis of Thioesters (S-Acylation): Thioesters can be prepared by the reaction of this compound with acylating agents like acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Synthesis of Ethers (O-Alkylation): The Williamson ether synthesis is a common method for preparing the ether derivatives of phenols. This involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide, which is then reacted with an alkyl halide. Selective O-alkylation in the presence of the more nucleophilic thiol can be challenging and may require the use of protecting groups for the sulfur atom.

Synthesis of Esters (O-Acylation): Esterification of the phenolic group can be achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base. Similar to O-alkylation, chemoselectivity can be an issue, and protection of the thiol group may be necessary to prevent competitive S-acylation.

The following table outlines the classes of potential derivatives, their general structures, and the synthetic strategies that could be employed for their creation, along with their hypothesized biological activities based on the known properties of similar compound classes.

Table 1: Hypothetical Derivatives of this compound and Their Potential Biological Activities

Derivative ClassGeneral StructureSynthetic StrategyPostulated Biological Activity
S-Alkyl ThioethersS-AlkylationPotential antimicrobial, antifungal, or anticancer activity, based on the diverse biological roles of thioether-containing compounds. researchgate.netresearchgate.net
S-Acyl ThioestersS-AcylationCould act as prodrugs, releasing the active thiol. Potential for enzyme inhibition, particularly for proteases or other enzymes with active site thiols.
O-Alkyl EthersO-Alkylation (e.g., Williamson Ether Synthesis)Modification of pharmacokinetic properties. Phenolic ethers are common motifs in drugs with a wide range of activities, including anticancer and antimicrobial. nsf.govnih.gov
O-Acyl EstersO-AcylationProdrug potential, releasing the parent phenol. May possess anti-inflammatory or analgesic properties, similar to other phenolic esters.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dichloro-4-mercaptophenol, and how do reaction conditions influence yield and purity?

The synthesis typically involves chlorination of a phenolic precursor. For example, thionyl chloride (SOCl₂) or chlorine gas can be used under controlled temperatures (0–5°C) in inert solvents like dichloromethane to minimize side reactions. Protecting the mercapto (-SH) group during chlorination is critical to avoid oxidation or disulfide formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • IR Spectroscopy : Identifies -SH (2550 cm⁻¹) and phenolic -OH (3300 cm⁻¹) stretches.
  • GC-MS : Confirms molecular weight (MW: 195.07 g/mol) and fragmentation patterns, with comparisons to NIST reference data .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.2 ppm) and chlorine-substituted carbons (δ 120–140 ppm).

Q. How does the electronic effect of chlorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine groups at the 3,5-positions activate the para-position for electrophilic attacks. The mercapto group (-SH) acts as a weak acid (pKa ~8–10), enabling thiolate formation under basic conditions, which enhances nucleophilicity in coupling reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what refinement challenges arise?

Single-crystal X-ray diffraction with SHELXL refinement is ideal for resolving heavy atoms (Cl, S) and hydrogen-bonding networks. Challenges include:

  • Disordered mercapto groups: Apply geometric restraints and isotropic displacement parameters.
  • Twinning: Use the TWIN/BASF commands in SHELX for high-precision refinement .

Q. What computational methods explain the discrepancies in experimental vs. theoretical acidity constants (pKa) of this compound?

Gas-phase acidities (Fujio et al., 1981) predict stronger acidity due to chlorine’s electron-withdrawing effects. However, solvation effects in polar solvents (e.g., water) reduce experimental pKa. Density Functional Theory (DFT) with implicit solvent models (e.g., SMD) can reconcile these differences .

Q. How do structural modifications (e.g., replacing -SH with -OMe) alter the compound’s binding affinity in enzyme inhibition studies?

Comparative molecular docking studies show that the -SH group forms stronger hydrogen bonds with catalytic residues (e.g., cysteine in proteases) than -OMe. Free energy perturbation (FEP) calculations quantify binding affinity changes (±2–3 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Standardized assays : Control purity (HPLC ≥95%, ) and solvent (DMSO concentration <0.1%).
  • Meta-analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values to identify activity trends .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight195.07 g/mol
Melting Point112–114°C (DSC)
LogP (Octanol-Water)2.8 (Calculated via ChemAxon)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
Disulfide dimerOxidation of -SH groupUse inert atmosphere (N₂/Ar)
Over-chlorinated adductsExcess Cl₂ or SOCl₂Gradual reagent addition

Notes

  • Structural analogs (e.g., 4-mercaptophenol, ) provide comparative data but require careful interpretation due to substituent effects.
  • For advanced studies, combine experimental data with computational models (DFT, molecular docking) to validate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.